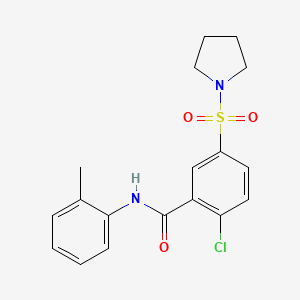
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CPB belongs to the class of benzamides and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is known to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting the activity of CA IX, 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, as well as other carbonic anhydrase isoforms. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of CA IX and HDAC.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential uses. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide may also have side effects that have not yet been fully characterized.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to study its potential use in treating other types of cancer, such as ovarian cancer and pancreatic cancer. Another potential direction is to study its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing new synthesis methods for 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide that are more efficient and cost-effective. Finally, future research could focus on developing new compounds that are based on the structure of 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, with the goal of improving its properties and potential uses.
Applications De Recherche Scientifique
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential use in treating breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in treating chronic pain, such as neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-6-2-3-7-17(13)20-18(22)15-12-14(8-9-16(15)19)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHGQFUKYYTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B3676279.png)
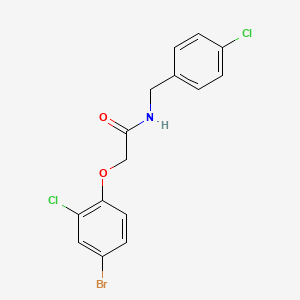
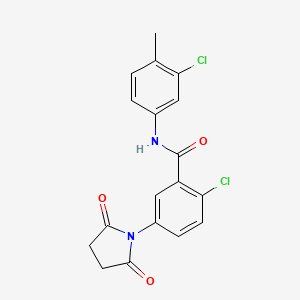
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676302.png)
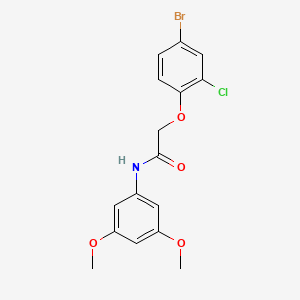


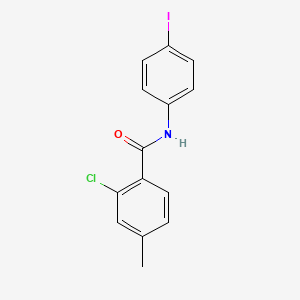

![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3676361.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3676368.png)
![methyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3676372.png)
![5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)
